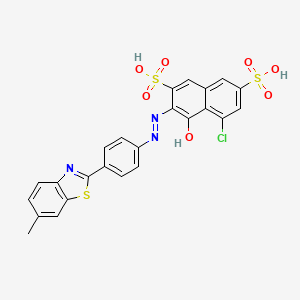

Direct Red 20 free acid

Description

Structure

3D Structure

Properties

CAS No. |

25188-33-4 |

|---|---|

Molecular Formula |

C24H16ClN3O7S3 |

Molecular Weight |

590.1 g/mol |

IUPAC Name |

5-chloro-4-hydroxy-3-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]diazenyl]naphthalene-2,7-disulfonic acid |

InChI |

InChI=1S/C24H16ClN3O7S3/c1-12-2-7-18-19(8-12)36-24(26-18)13-3-5-15(6-4-13)27-28-22-20(38(33,34)35)10-14-9-16(37(30,31)32)11-17(25)21(14)23(22)29/h2-11,29H,1H3,(H,30,31,32)(H,33,34,35) |

InChI Key |

PPLAVEDSTMYVTD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=NC4=C(C5=C(C=C(C=C5C=C4S(=O)(=O)O)S(=O)(=O)O)Cl)O |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Precursor Chemistry of Direct Red 20 Free Acid

Established Synthetic Routes to Direct Red 20

The traditional synthesis of Direct Red 20 free acid is a well-documented process that relies on a cornerstone reaction sequence in organic chemistry: diazotization followed by azo coupling. evitachem.comsmolecule.com This method has been a staple in the dye manufacturing industry for its reliability and effectiveness in producing vibrant and stable colorants. nih.gov

Diazotization and Coupling Reactions in Azo Dye Synthesis

The synthesis of azo dyes is predominantly achieved through a two-stage process. jchemrev.com The first step is diazotization , which involves the conversion of a primary aromatic amine into a diazonium salt. nih.govjchemrev.com This reaction is typically carried out by treating the aromatic amine with nitrous acid, which is itself generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid. evitachem.com A critical parameter for this reaction is temperature; it must be maintained at low temperatures, generally between 0 and 5°C, to ensure the stability of the highly reactive diazonium salt, which tends to decompose at higher temperatures. evitachem.comresearchgate.net

The second stage is the azo coupling reaction. In this step, the unstable diazonium salt, which acts as an electrophile, is immediately reacted with a coupling component. nih.govjchemrev.com This component is an electron-rich nucleophile, such as a phenol (B47542) or an aromatic amine. nih.gov The reaction is an electrophilic aromatic substitution, where the diazonium ion attacks the activated ring of the coupling component to form the characteristic azo bond (–N=N–), the chromophore responsible for the dye's color. nih.govresearchgate.net The final step in producing the "free acid" form involves acidification of the resulting product. smolecule.comgoogle.com

Identification and Characterization of Precursor Compounds

A precursor is a compound that participates in a chemical reaction to produce another compound. wikipedia.org The specific structure of this compound dictates the precise precursor compounds required for its synthesis. Based on its IUPAC name, 5-chloro-4-hydroxy-3-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]diazenyl]naphthalene-2,7-disulfonic acid, the two primary precursors can be identified. smolecule.com

The precursor that undergoes diazotization is the aromatic amine component. The coupling component provides the site for the electrophilic attack by the diazonium salt.

| Precursor Type | Chemical Name | Role in Synthesis |

| Diazo Component | 4-(6-methyl-1,3-benzothiazol-2-yl)aniline | Primary aromatic amine that is converted to a diazonium salt. |

| Coupling Component | 5-chloro-4-hydroxy-naphthalene-2,7-disulfonic acid | Electron-rich compound that couples with the diazonium salt. |

The synthesis, therefore, involves the diazotization of 4-(6-methyl-1,3-benzothiazol-2-yl)aniline, followed by its coupling with 5-chloro-4-hydroxy-naphthalene-2,7-disulfonic acid under controlled pH and temperature conditions to yield Direct Red 20. evitachem.comsmolecule.com

Emerging Synthetic Methodologies for Azo Dyes

In response to growing environmental concerns, significant research efforts are being directed toward developing greener and more efficient methods for synthesizing azo dyes. These emerging methodologies focus on reducing waste, avoiding hazardous solvents, and enhancing reaction efficiency through catalysis.

Environmentally Benign Synthesis Approaches

Modern synthetic strategies aim to overcome the limitations of traditional methods, which often involve toxic solvents, harsh acidic or alkaline conditions, and the instability of diazonium salts. rsc.org Green chemistry principles are being applied to develop more sustainable alternatives.

One promising approach is the use of solvent-free synthesis , often employing grinding techniques. rsc.orglongdom.org This method, conducted at room temperature, can lead to excellent conversions and simplifies product isolation. rsc.orglongdom.org It aligns with green chemistry protocols by reducing reaction times, increasing yields, and eliminating the need for hazardous liquid solvents. tandfonline.com

Another innovative technique involves the use of solid supports for the diazotization reaction. For instance, nano silica (B1680970) supported boron trifluoride (nano BF3·SiO2) has been used as a solid acid for the diazotization of aromatic amines under solvent-free conditions. tandfonline.comresearchgate.net A significant advantage of this method is the increased stability of the resulting aryl diazonium salts, which can be kept at room temperature for extended periods without decomposition, a stark contrast to their instability in traditional solution-phase synthesis. tandfonline.comresearchgate.net

| Green Synthesis Approach | Description | Key Advantages |

| Grinding Method | Mechanical mixing of reactants in the absence of a solvent. rsc.org | Solvent-free, mild conditions, simple product isolation, reduced waste. rsc.orglongdom.org |

| Solid Acid Catalysis | Using solid acids like nano BF3·SiO2 for diazotization. tandfonline.com | Avoids toxic liquid acids, stabilizes diazonium salts, high conversion rates. tandfonline.com |

Catalytic Enhancements in Azo Dye Production

Solid acid catalysts are at the forefront of this development. For example, sulfonic acid functionalized magnetic Fe3O4 nanoparticles have been successfully employed as a recyclable catalyst for the diazo coupling reaction under solvent-free grinding conditions. rsc.org The magnetic nature of these nanoparticles facilitates their easy separation from the reaction mixture, allowing for their reuse. rsc.org

Electrocatalysis is another emerging field, although much of the current research focuses on the degradation of dyes rather than their synthesis. mdpi.com However, the principles of using catalytic materials on electrodes to generate reactive species could potentially be adapted for synthetic purposes. mdpi.com Similarly, perovskite-type oxides are being investigated for their catalytic activity in reactions involving azo compounds, primarily for degradation, but their ability to facilitate electron transfer suggests potential applications in synthesis under the right conditions. lums.edu.pk

| Catalyst Type | Example | Function in Azo Dye Synthesis | Benefits |

| Magnetic Solid Acid | Sulfonic acid functionalized Fe3O4 nanoparticles rsc.org | Catalyzes diazo coupling reactions. | Recyclable, enables solvent-free conditions, efficient. rsc.org |

| Nano Solid Acid | Nano BF3·SiO2 tandfonline.com | Acts as an efficient and eco-friendly solid acid catalyst. | High efficiency, cost-effective, stabilizes intermediates. tandfonline.com |

These advancements in synthetic methodologies, from greener reaction conditions to novel catalytic systems, are paving the way for a more sustainable future for the production of Direct Red 20 and other vital azo dyes.

Environmental Transformation and Remediation of Direct Red 20 Free Acid

Environmental Fate and Transport Mechanisms

The environmental behavior of Direct Red 20 free acid is governed by a complex interplay of physical, chemical, and biological processes. These processes determine its persistence, mobility, and ultimate fate in aquatic and terrestrial ecosystems.

The interaction of azo dyes with solid matrices such as soil, sediment, and sludge is a critical factor influencing their environmental transport and bioavailability. Adsorption, the accumulation of the dye molecules onto the surface of a solid, can significantly reduce their concentration in the water column, thereby limiting their mobility. Conversely, desorption, the release of adsorbed dye molecules back into the solution, can act as a long-term source of contamination.

The extent of adsorption is influenced by several factors, including the physicochemical properties of both the dye and the adsorbent material, as well as environmental conditions such as pH and temperature. For anionic dyes like this compound, which possess sulfonate groups, adsorption is generally more favorable under acidic conditions. This is because a lower pH increases the positive charge on the surface of adsorbents like soil minerals and organic matter, enhancing the electrostatic attraction with the negatively charged dye molecules.

The adsorption behavior of azo dyes is often described by isotherm models, which relate the amount of adsorbed dye to its equilibrium concentration in the solution. The two most commonly used models are the Langmuir and Freundlich isotherms. The Langmuir model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites, while the Freundlich model describes multilayer adsorption on a heterogeneous surface.

While specific studies on the adsorption of this compound are limited, research on similar direct azo dyes provides valuable insights into its likely behavior in the environment.

Table 1: Adsorption Isotherm and Kinetic Models for Related Azo Dyes on Various Adsorbents

| Azo Dye | Adsorbent | Best Fit Isotherm Model | Maximum Adsorption Capacity (mg/g) | Best Fit Kinetic Model | Reference |

|---|---|---|---|---|---|

| Direct Red 23 | TiO2 | Langmuir | Not specified | Pseudo-first-order | nih.gov |

| Direct Red 81 | Bacterial Consortium | Not specified | Not specified | Not specified | |

| Congo Red | Supramolecular Sorbent (SiO2-CD) | Langmuir | Not specified | Not specified |

In the aquatic environment, azo dyes can undergo transformation through photolysis (degradation by light) and hydrolysis (reaction with water). The susceptibility of an azo dye to these processes depends on its chemical structure and the environmental conditions.

Photolytic Transformation: The azo bond (–N=N–), which is the chromophore responsible for the color of these dyes, is often the primary target of photolytic degradation. Upon absorption of light energy, particularly in the UV region, the azo bond can be cleaved, leading to the formation of smaller, often colorless, aromatic amines. The degradation process can proceed through a series of complex reactions involving hydroxyl radicals (•OH), which are highly reactive species that can attack the aromatic rings of the dye molecule, leading to their mineralization into carbon dioxide, water, and inorganic ions. The rate of photodegradation is influenced by factors such as the intensity and wavelength of light, pH, and the presence of other substances in the water that can act as photosensitizers or quenchers. For many azo dyes, the photodegradation process has been found to follow pseudo-first-order kinetics.

Hydrolytic Transformation: Hydrolysis is another important abiotic degradation pathway for some azo dyes, particularly under extreme pH conditions. For Direct Red 20, it has been noted that in alkaline conditions, the azo bond can be hydrolyzed, leading to the formation of amines. researchgate.net The rate of hydrolysis is generally dependent on the pH and temperature of the water.

Microorganisms play a vital role in the transformation of azo dyes in both aquatic and terrestrial environments. The biotransformation of these compounds is often a two-step process involving an initial anaerobic reduction followed by an aerobic degradation of the resulting intermediates.

Under anaerobic (oxygen-deficient) conditions, many bacteria can utilize azo dyes as electron acceptors in their respiratory processes. This leads to the reductive cleavage of the azo bond, a process catalyzed by enzymes called azoreductases. This initial step results in the decolorization of the dye and the formation of aromatic amines.

These aromatic amines are often resistant to further degradation under anaerobic conditions. However, in the presence of oxygen (aerobic conditions), different microbial communities can degrade these amines, often leading to their complete mineralization. This sequential anaerobic-aerobic process is considered an effective strategy for the complete bioremediation of azo dye-contaminated environments.

A wide variety of microorganisms, including bacteria and fungi, have been shown to be capable of degrading azo dyes. Some of the key bacterial genera involved in this process include Pseudomonas, Bacillus, and Rhodococcus. Fungi, particularly white-rot fungi, are also effective in degrading azo dyes due to their production of powerful extracellular enzymes like laccases and peroxidases.

Table 2: Microbial Biotransformation of Related Direct Red Azo Dyes

| Azo Dye | Microorganism/Consortium | Key Enzymes | Transformation Products | Environment | Reference |

|---|---|---|---|---|---|

| Direct Red 5B | Marinobacter sp. DR-7 | Not specified | Various low molecular weight compounds | Marine | worldwidejournals.com |

| Direct Red 81 | Halotolerant, alkali-thermo-tolerant bacterial mixed cultures | Azoreductase, Alkaline protease | Not specified | Saline, Alkaline, High Temperature | rsc.org |

Advanced Degradation Processes for this compound and Related Azo Dyes

Conventional wastewater treatment methods are often ineffective in completely removing recalcitrant azo dyes. This has led to the development of advanced oxidation processes (AOPs), which are characterized by the generation of highly reactive radicals, primarily hydroxyl radicals, that can non-selectively degrade a wide range of organic pollutants.

Photocatalysis is an AOP that has shown great promise for the degradation of azo dyes. This process involves the use of a semiconductor photocatalyst, which, upon activation by light, generates the reactive species responsible for the degradation of the target pollutant.

The most commonly used semiconductor photocatalysts for the degradation of azo dyes are titanium dioxide (TiO₂) and zinc oxide (ZnO). The general mechanism of semiconductor-mediated photocatalysis can be summarized as follows:

Light Absorption: When the semiconductor is irradiated with light of energy equal to or greater than its band gap energy, an electron (e⁻) is excited from the valence band (VB) to the conduction band (CB), leaving a positive hole (h⁺) in the VB.

Generation of Reactive Oxygen Species (ROS): The photogenerated electrons and holes can then react with water and oxygen to produce highly reactive oxygen species (ROS). The holes in the VB can react with water or hydroxide (B78521) ions to form hydroxyl radicals (•OH). The electrons in the CB can react with dissolved oxygen to form superoxide (B77818) radical anions (•O₂⁻), which can further lead to the formation of other ROS.

Degradation of the Dye: These highly reactive ROS then attack the azo dye molecules, leading to the cleavage of the azo bond and the degradation of the aromatic rings. This process ultimately results in the mineralization of the dye into CO₂, H₂O, and inorganic ions.

The efficiency of the photocatalytic degradation of azo dyes is influenced by several factors, including the type and concentration of the photocatalyst, the pH of the solution, the initial concentration of the dye, and the intensity of the light source. Studies on the photocatalytic degradation of direct red dyes have shown high removal efficiencies under optimized conditions. For instance, the photocatalytic degradation of Direct Red 23 using a UV/TiO₂ system was found to be most effective in acidic conditions. nih.gov

Table 3: Efficiency of Semiconductor-Mediated Photocatalysis for the Degradation of Related Direct Red Dyes

| Azo Dye | Photocatalyst | Light Source | Optimal pH | Degradation Efficiency (%) | Time (min) | Reference |

|---|---|---|---|---|---|---|

| Direct Red 23 | TiO₂ | UV | Acidic | >90 | 90 | nih.gov |

| Acid Red 88 | ZnO | UV (254 nm) | Not specified | 79 | 180 | tandfonline.com |

| Reactive Red 198 | ZnO nanoparticles | Not specified | Not specified | Complete | 90 | worldwidejournals.com |

Photocatalytic Degradation Studies

Influence of Operational Parameters on Reaction Kinetics

The efficiency and rate of photocatalytic degradation of azo dyes like this compound are significantly influenced by several key operational parameters. The reaction kinetics are often described by the Langmuir-Hinshelwood (L-H) model, which relates the initial degradation rate to the initial concentration of the organic substrate. hilarispublisher.com The primary parameters affecting these kinetics include the initial dye concentration, catalyst loading, pH of the solution, and light intensity. mdpi.com

Initial Dye Concentration: The initial concentration of the dye plays a crucial role in the degradation rate. Generally, as the initial dye concentration increases, the degradation efficiency decreases. unlv.edumdpi.com This phenomenon can be attributed to several factors. At higher concentrations, more dye molecules are adsorbed onto the surface of the photocatalyst, which can lead to a saturation of the active sites. unlv.edu Additionally, a higher concentration of dye in the solution can reduce the penetration of UV light to the catalyst surface, thereby decreasing the rate of photocatalyst activation and the subsequent generation of highly reactive hydroxyl radicals (•OH). unlv.eduresearchgate.net The reaction rate often follows pseudo-first-order kinetics at low dye concentrations, but this can change as the concentration increases. mdpi.com

Solution pH: The pH of the aqueous solution significantly impacts the surface charge of the photocatalyst and the ionization state of the dye molecule, thereby affecting the adsorption of the dye onto the catalyst surface. irost.ir For many azo dyes, the degradation rate is favored in acidic conditions. researchgate.netmdpi.com For instance, the maximum rate of complete decolorization for some dyes is observed at a pH of around 3. researchgate.net The surface of TiO2 becomes positively charged in acidic media, which promotes the adsorption of anionic dyes like Direct Red 20. Conversely, in alkaline conditions, the catalyst surface becomes negatively charged, leading to electrostatic repulsion with the anionic dye molecules and a subsequent decrease in degradation efficiency. irost.irmdpi.com

Light Intensity: Light intensity is a fundamental parameter as it directly influences the rate of electron-hole pair generation in the semiconductor photocatalyst. Within a certain range, an increase in light intensity leads to a higher degradation rate because more photons are available to activate the catalyst, resulting in the formation of more hydroxyl radicals. mdpi.com However, at very high light intensities, the reaction rate may become independent of the light intensity, possibly due to the recombination of electron-hole pairs becoming the rate-limiting step. mdpi.com

| Parameter | Effect on Reaction Rate | Reasoning |

|---|---|---|

| Initial Dye Concentration | Decreases with increasing concentration | Saturation of catalyst active sites; reduced light penetration (screening effect). unlv.eduresearchgate.net |

| Catalyst Loading | Increases up to an optimum, then decreases | Increased active sites; excessive loading causes light scattering and turbidity. idc-online.comacs.org |

| Solution pH | Highly dependent; often optimal in acidic range for anionic dyes | Affects catalyst surface charge and dye ionization, influencing adsorption. irost.irmdpi.com |

| Light Intensity | Increases with increasing intensity up to a certain limit | Higher intensity generates more electron-hole pairs and hydroxyl radicals. mdpi.com |

Identification of Photocatalytic Intermediates and Proposed Reaction Pathways

The photocatalytic degradation of this compound is a complex process that involves the breakdown of the large dye molecule into smaller, less harmful compounds. The process is initiated by the generation of highly reactive oxygen species (ROS), primarily hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents. These radicals attack the chromophoric azo group (–N=N–), which is responsible for the dye's color.

The primary step in the degradation pathway is the cleavage of the azo bond. This results in the formation of various aromatic intermediates. Subsequent attacks by hydroxyl radicals lead to the opening of these aromatic rings, producing smaller aliphatic acids. The ultimate goal of photocatalysis is the complete mineralization of the dye into carbon dioxide (CO2), water (H2O), and inorganic ions.

Studies involving the degradation of similar azo dyes have identified several common types of intermediates through techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). The proposed reaction pathway generally follows these steps:

Attack on the Azo Bond: Hydroxyl radicals attack the nitrogen-nitrogen double bond, leading to its cleavage. This is the primary decolorization step.

Formation of Aromatic Intermediates: The breakdown of the parent dye molecule results in the formation of substituted aromatic compounds such as aromatic amines and phenolic compounds.

Hydroxylation and Ring Opening: These aromatic intermediates are further attacked by •OH radicals, leading to hydroxylation of the benzene (B151609) rings. This makes the rings more susceptible to cleavage.

Formation of Aliphatic Acids: The opening of the aromatic rings generates smaller, short-chain aliphatic carboxylic acids.

Mineralization: These aliphatic acids are further oxidized, eventually leading to the formation of simple inorganic products like CO2 and H2O.

Electrochemical Degradation Approaches

Electrochemical methods represent a powerful alternative for the remediation of wastewater containing recalcitrant organic pollutants like this compound. These techniques utilize electrochemical reactions to generate reactive species that can degrade the dye molecules.

Anodic Oxidation Mechanisms for Azo Dye Decolorization

Anodic oxidation is a key electrochemical process for treating dye-laden wastewater. The degradation of the dye can occur through two primary mechanisms:

Direct Anodic Oxidation: In this process, the dye molecules are first adsorbed onto the anode surface and are then directly oxidized by transferring electrons to the anode. This mechanism is highly dependent on the electrode material and its electrocatalytic properties.

Indirect Anodic Oxidation: This is often the more dominant and efficient mechanism. It involves the electrochemical generation of strong oxidizing agents in the bulk solution, which then chemically degrade the dye molecules. At anodes with high oxygen evolution potential, such as Boron-Doped Diamond (BDD), hydroxyl radicals (•OH) are generated from the oxidation of water. These hydroxyl radicals are extremely powerful and non-selective oxidants that can effectively break down complex organic molecules like azo dyes. Other electro-generated oxidants, such as active chlorine species (in the presence of chloride ions), can also contribute to the degradation process.

The initial step in the degradation of azo dyes via anodic oxidation is typically the cleavage of the chromophoric azo bond, leading to the rapid decolorization of the solution.

Electro-Fenton and Photo-Electro-Fenton Processes

The Electro-Fenton (EF) process is an advanced electrochemical oxidation method that combines the principles of Fenton's reaction and electrochemistry. In the EF process, hydrogen peroxide (H2O2) is continuously generated in situ at the cathode via the two-electron reduction of dissolved oxygen. This electro-generated H2O2 then reacts with a catalyst, typically ferrous ions (Fe²⁺), which are added to the solution, to produce hydroxyl radicals according to the classic Fenton reaction.

The Photo-Electro-Fenton (PEF) process enhances the EF process by introducing UV or visible light irradiation. The light serves two main purposes:

It promotes the photoreduction of ferric ions (Fe³⁺) back to ferrous ions (Fe²⁺), thereby regenerating the catalyst and reducing the amount of iron sludge produced.

It can photolyze the iron-organic complexes that may be formed during the degradation process, releasing the catalyst and ensuring the reaction continues.

Both EF and PEF processes are highly effective for the degradation and mineralization of azo dyes due to the continuous production of highly reactive hydroxyl radicals.

Influence of Electrode Material and System Configuration on Degradation

The efficiency of electrochemical degradation is heavily influenced by the choice of electrode material and the design of the electrochemical reactor.

Electrode Material: The anode material is particularly critical as it determines the mechanism and efficiency of the oxidation process.

"Active" Anodes: Materials like Dimensionally Stable Anodes (DSA), such as Ti/IrO2 or Ti/RuO2, have a lower oxygen evolution potential. They tend to promote the formation of higher oxidation state oxides (chemisorbed active oxygen) on their surface, which selectively oxidize organic compounds.

"Non-active" Anodes: Materials like Boron-Doped Diamond (BDD) and Lead Dioxide (PbO2) possess a very high oxygen evolution potential. They are poor catalysts for oxygen evolution, which means that water oxidation on their surface primarily generates weakly adsorbed, highly reactive hydroxyl radicals. These electrodes generally lead to much higher mineralization efficiencies.

| Factor | Influence on Degradation | Examples/Details |

|---|---|---|

| Anode Material | Determines the primary oxidation mechanism and efficiency. | BDD, PbO2: High O2 evolution potential, generate •OH, high mineralization. DSA (e.g., Ti/IrO2): Lower O2 evolution potential, chemisorbed active oxygen, selective oxidation. |

| Cathode Material | Crucial for H2O2 generation in Electro-Fenton processes. | Carbon-based materials (e.g., carbon felt, gas diffusion electrodes) are commonly used for efficient O2 reduction. |

| Cell Design | Affects mass transport, current efficiency, and energy consumption. | Undivided vs. Divided cells; Electrode gap; Flow rate. |

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a group of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). acs.org Besides photocatalysis and electrochemical methods, several other AOPs are effective for the degradation of this compound and other azo dyes. These processes are characterized by their ability to generate highly reactive radicals in sufficient quantities to achieve significant pollutant oxidation.

Common AOPs applicable to azo dye degradation include:

Fenton and Photo-Fenton: The classic Fenton process involves the reaction of hydrogen peroxide with ferrous iron to produce hydroxyl radicals. nih.gov The efficiency of this process can be significantly enhanced by UV-visible light (Photo-Fenton), which accelerates the regeneration of the Fe²⁺ catalyst and generates additional radicals. nih.gov

Ozonation: Ozone (O3) is a powerful oxidant that can react with organic compounds directly or decompose in water to form even more powerful hydroxyl radicals. The effectiveness of ozonation can be improved by combining it with UV light (O3/UV) or hydrogen peroxide (O3/H2O2) to increase the yield of •OH radicals.

Sonolysis: This process uses high-frequency ultrasound to induce acoustic cavitation—the formation, growth, and implosive collapse of microscopic bubbles in a liquid. The collapse of these bubbles creates localized "hot spots" with extremely high temperatures and pressures, leading to the thermal decomposition of water and the generation of hydroxyl radicals.

These AOPs are capable of breaking down the complex structure of this compound, leading to decolorization and, under optimal conditions, complete mineralization.

Fenton and Sono-Fenton Processes: Mechanisms and Synergies

The Fenton process is an advanced oxidation process that utilizes ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) to generate hydroxyl radicals, which are highly effective in degrading organic pollutants. The Sono-Fenton process enhances this reaction through the application of ultrasound, which creates synergistic effects that accelerate the degradation of compounds like this compound. researchgate.netnih.gov

The fundamental mechanism of the Fenton reaction involves the catalytic decomposition of hydrogen peroxide by ferrous ions to produce hydroxyl radicals (•OH), as shown in the equation below:

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

The generated hydroxyl radicals are powerful oxidizing agents that can non-selectively attack the azo dye molecules, leading to the cleavage of the chromophoric azo bond (-N=N-) and subsequent degradation of the aromatic intermediates.

The Sono-Fenton process integrates ultrasonic irradiation with the conventional Fenton reaction, leading to a significant enhancement in the degradation rate of azo dyes. nih.govsemanticscholar.org This synergy is attributed to several factors. Ultrasound waves passing through the liquid medium create acoustic cavitation—the formation, growth, and implosive collapse of microscopic bubbles. This cavitation generates localized hot spots with extremely high temperatures and pressures, which can lead to the thermal decomposition of water molecules into hydroxyl radicals. Furthermore, the mechanical effects of ultrasound, such as micro-streaming and shock waves, enhance the mass transfer of reactants and de-agglomerate catalyst particles, thereby increasing the active surface area and accelerating the reaction between ferrous ions and hydrogen peroxide. researchgate.net The application of ultrasound in the Fenton process can also promote the regeneration of Fe²⁺ from Fe³⁺, ensuring the catalytic cycle continues efficiently. semanticscholar.org

Studies on the degradation of similar azo dyes, such as Direct Red 81, have demonstrated that the Sono-Fenton process achieves a higher decolorization efficiency in a shorter time compared to the Fenton process alone. researchgate.netnih.gov The optimal conditions for this process are typically at an acidic pH of around 3.0. researchgate.netnih.gov The degradation of the dye follows apparent first-order kinetics, and the synergistic effect of combining sonolysis with the Fenton process has been shown to significantly enhance the degradation of azo dyes in aqueous solutions. researchgate.netnih.gov

Ozonation and Peroxone Systems for Azo Dye Mineralization

Ozonation and peroxone (a combination of ozone and hydrogen peroxide) are highly effective AOPs for the decolorization and mineralization of azo dyes like this compound. These processes rely on the strong oxidizing power of ozone (O₃) and the hydroxyl radicals generated to break down the complex dye molecules.

In ozonation, ozone gas is bubbled through the dye-containing wastewater. Ozone can degrade the dye through two primary pathways: direct oxidation by molecular ozone and indirect oxidation by hydroxyl radicals formed from ozone decomposition in water, particularly at higher pH values. The direct reaction is selective and primarily targets electron-rich moieties in the dye molecule, such as the azo bond, leading to rapid decolorization. The indirect pathway involves the generation of highly reactive and non-selective hydroxyl radicals (•OH), which can attack and mineralize the dye and its organic intermediates into carbon dioxide, water, and inorganic ions. deswater.com

| Process | Reactants | Primary Oxidant(s) | Key Advantages |

| Ozonation | Ozone (O₃) | Molecular O₃, Hydroxyl Radicals (•OH) | Effective for decolorization, no sludge production. |

| Peroxone | Ozone (O₃), Hydrogen Peroxide (H₂O₂) | Hydroxyl Radicals (•OH) | Higher mineralization efficiency than ozonation alone. spartanwatertreatment.com |

Role of Hydroxyl Radicals in Oxidative Degradation

Hydroxyl radicals (•OH) are the cornerstone of most Advanced Oxidation Processes (AOPs) and play a pivotal role in the oxidative degradation of this compound. acs.org With an oxidation potential of 2.8 V, they are among the most powerful oxidizing agents known and react non-selectively with a wide range of organic compounds at very high rates. tandfonline.com

The generation of hydroxyl radicals is the primary objective of AOPs like the Fenton, Sono-Fenton, ozonation, and peroxone processes. acs.org Once formed, these radicals initiate a series of complex reactions that lead to the breakdown of the azo dye molecule. The degradation process typically begins with the hydroxyl radical attacking the chromophoric azo group (-N=N-), which is responsible for the dye's color. nih.gov This attack cleaves the azo bond, resulting in rapid decolorization of the wastewater.

Following the initial cleavage, the resulting aromatic intermediates, which can be more toxic than the parent dye, are further attacked by hydroxyl radicals. acs.org These subsequent reactions involve electrophilic addition to the aromatic rings and hydrogen abstraction, leading to ring-opening and the formation of smaller, aliphatic compounds such as organic acids (e.g., maleic acid, formic acid). acs.org Ultimately, through successive oxidation steps, these intermediates can be completely mineralized into harmless inorganic products like carbon dioxide (CO₂), water (H₂O), and inorganic salts. acs.org

The high reactivity of hydroxyl radicals means they can also react with non-target species in the water, such as carbonate and bicarbonate ions, which act as radical scavengers and can inhibit the degradation rate of the target pollutant. tandfonline.com Therefore, the efficiency of hydroxyl radical-based degradation is dependent on the water matrix composition.

Comparative Analysis of Hybrid AOP Systems

To enhance the efficiency and cost-effectiveness of wastewater treatment, various AOPs are often combined to create hybrid systems. These systems leverage the strengths of individual processes to achieve a higher degree of pollutant degradation and mineralization than could be accomplished by a single method.

A common strategy is the combination of different AOPs, such as UV/H₂O₂/O₃, which has been shown to achieve high removal efficiencies for reactive azo dyes. ingentaconnect.com The synergy in such systems arises from the multiple pathways for generating highly reactive hydroxyl radicals. For example, UV light photolyzes both H₂O₂ and O₃ to produce •OH, while O₃ and H₂O₂ also react with each other in the peroxone process to form •OH. This increased radical production leads to faster and more complete degradation of pollutants. sciepub.com

Another approach involves coupling AOPs with other treatment methods like coagulation/flocculation or biological treatment. sciepub.comuow.edu.au For instance, an AOP can be used as a pre-treatment to break down the complex and recalcitrant structure of an azo dye into more biodegradable intermediates. These intermediates can then be efficiently mineralized by a subsequent biological treatment step. This sequential arrangement can be more economical than relying solely on an AOP for complete mineralization, which can be energy-intensive. uow.edu.au

The combination of sonolysis with the Fenton process (Sono-Fenton) is another powerful hybrid system. As previously discussed, ultrasound enhances the generation of hydroxyl radicals and improves mass transfer, leading to a synergistic effect that significantly accelerates dye degradation compared to either process alone. nih.govnih.gov Similarly, the photo-Fenton process, which combines the Fenton reaction with UV irradiation, also demonstrates enhanced degradation rates due to the additional photolysis of iron species, which promotes the catalytic cycle and generates more hydroxyl radicals. nih.gov

The choice of a specific hybrid system depends on various factors, including the type and concentration of the pollutant, the composition of the wastewater, and economic considerations. However, the underlying principle is to create synergies that lead to more efficient and complete removal of contaminants like this compound.

Bioremediation Strategies

Bioremediation utilizes microorganisms or their enzymes to degrade or transform hazardous substances into less toxic or non-toxic compounds. It is considered an environmentally friendly and cost-effective alternative to conventional physicochemical treatment methods for azo dye-containing effluents.

Microbial Degradation Mechanisms: Bacterial and Fungal Biotransformation

The bioremediation of azo dyes like this compound can be effectively carried out by various microorganisms, including bacteria and fungi. nih.gov These microorganisms employ different metabolic pathways to decolorize and degrade the complex dye molecules.

Bacterial Biotransformation: Many bacterial species have demonstrated the ability to decolorize azo dyes, often under anaerobic or anoxic conditions. nih.gov The primary mechanism involves the enzymatic reduction of the azo bond (-N=N-), which is the chromophore of the dye. nih.gov This reductive cleavage is typically carried out by non-specific enzymes called azoreductases. The process breaks the azo linkage, leading to the formation of colorless, but potentially hazardous, aromatic amines. nih.gov

Under anaerobic conditions, the azo dye acts as a terminal electron acceptor for the bacteria. The subsequent degradation of the resulting aromatic amines, however, usually requires aerobic conditions, where oxygenases can catalyze the opening of the aromatic rings. researchgate.net Therefore, a sequential anaerobic-aerobic treatment process is often the most effective strategy for the complete mineralization of azo dyes by bacteria. researchgate.net Consortia of different bacterial strains can be more robust and efficient in degrading azo dyes than single pure cultures, as they can perform a wider range of metabolic activities. nih.govumn.edubohrium.com

Fungal Biotransformation: Fungi, particularly white-rot fungi, are highly effective in degrading a wide variety of recalcitrant organic pollutants, including azo dyes. nih.govmdpi.com Unlike bacteria, fungi typically degrade azo dyes under aerobic conditions. nih.gov Their primary mechanism involves the secretion of powerful, non-specific extracellular ligninolytic enzymes, such as laccases, manganese peroxidases (MnP), and lignin (B12514952) peroxidases (LiP). nih.govmdpi.com

These enzymes generate highly reactive free radicals that can attack and oxidize the dye molecules, leading to the cleavage of the azo bond and the degradation of the aromatic structures. nih.gov Fungal degradation is often a co-metabolic process, where the fungus degrades the dye while growing on a primary carbon source like glucose or lignin. mdpi.com In addition to enzymatic degradation, fungal biomass can also remove dyes from solution through biosorption, where the dye molecules bind to the surface of the fungal cells. nih.gov Fungal consortia have also been shown to be more potent in the biodegradation of azo dyes compared to individual strains. umn.edubohrium.comresearchgate.net

| Organism Type | Primary Degradation Condition | Key Enzymes | Initial Degradation Step |

| Bacteria | Anaerobic/Anoxic | Azoreductases | Reductive cleavage of azo bond |

| Fungi | Aerobic | Laccases, Peroxidases (MnP, LiP) | Oxidative cleavage of azo bond |

Enzymatic Biotransformation: Laccase-Mediated Degradation of Azo Bonds

Laccases are copper-containing oxidoreductase enzymes that are widely found in fungi, plants, and bacteria. microbiologyjournal.org They have gained significant attention for their potential in various biotechnological applications, including the bioremediation of azo dyes. nih.gov

Laccases catalyze the oxidation of a wide range of phenolic and non-phenolic compounds by reducing molecular oxygen to water. microbiologyjournal.org The degradation of azo dyes by laccases involves the cleavage of the azo bond. microbiologyjournal.orgnih.gov This process can occur through a non-specific free-radical mechanism. microbiologyjournal.org Laccase oxidizes a substrate by removing an electron, generating a free radical. This radical can then undergo further non-enzymatic reactions, leading to the breakdown of the complex dye molecule. researchgate.net

The substrate specificity of laccases can be relatively narrow, which sometimes limits their ability to degrade certain azo dyes directly. However, their catalytic activity can be significantly enhanced by the presence of small organic molecules known as redox mediators. nih.gov These mediators, such as 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), are first oxidized by the laccase, and the oxidized mediator, which is a stable and highly reactive radical, can then oxidize the dye molecule, which the enzyme cannot access directly. researchgate.net This expands the range of substrates that laccases can effectively degrade.

Immobilizing laccases onto solid supports, such as silk fibroin nanofibers or polyvinyl alcohol beads, can improve their operational stability, reusability, and resistance to changes in pH and temperature, making them more suitable for continuous industrial applications. nih.govresearchgate.net Studies have shown that immobilized laccase systems can achieve high decolorization efficiencies over multiple cycles of use. researchgate.net The degradation of azo dyes by laccase-mediator systems results in the formation of various transformation products, which can be identified using techniques like LC-MS/MS. researchgate.net

Design and Optimization of Bioreactor Systems for Azo Dye Treatment

The effective treatment of wastewater containing azo dyes, such as this compound, relies on sophisticated bioreactor systems designed to facilitate microbial degradation of these complex molecules. The design and optimization of these systems are critical for achieving high removal efficiencies and ensuring the complete mineralization of the dye and its intermediates. scientific.net A combination of anaerobic, anoxic, and aerobic stages is often necessary for the complete breakdown of azo dyes. frontiersin.org

Various bioreactor configurations have been developed and studied for their efficacy in treating dye-laden effluents. tandfonline.com Common designs include Membrane Bioreactors (MBRs), Packed Bed Bioreactors, and Stirred Tank Bioreactors. tandfonline.com The optimization of a bioreactor system involves the careful control of key operational parameters to create an ideal environment for microbial activity. walshmedicalmedia.comresearchgate.net These parameters include Hydraulic Retention Time (HRT), Sludge Retention Time (SRT), Dissolved Oxygen (DO) concentration, and the availability of a suitable carbon source. scientific.net

For instance, modified anaerobic-anoxic-aerobic (A2O) reactor systems have demonstrated high treatment efficiency for azo dye wastewater. scientific.net In such systems, the initial anaerobic phase is crucial for the reductive cleavage of the azo bond (–N=N–), which is responsible for the dye's color. gnest.org This is followed by anoxic and aerobic stages where the resulting aromatic amines, which are often more toxic than the parent dye, are further degraded. researchgate.net Studies on A2O systems treating general azo dye wastewater have shown that an optimal HRT of around 29 hours can lead to a total treatment efficiency of over 90%. scientific.net

Membrane bioreactors (MBRs) integrate biological treatment with membrane filtration, offering significant advantages such as high-quality effluent suitable for reuse, complete solids removal, and effective removal of carbon and nitrogen. gnest.org Anoxic-aerobic MBR systems are particularly effective, as the anoxic phase promotes color removal through azo bond cleavage, while the aerobic phase mineralizes the degradation by-products. gnest.org

Another innovative approach involves the use of an up-flow stirred packed-bed reactor (USPBR) filled with a support material like biological activated carbon (BAC). researchgate.net The activated carbon not only provides a surface for biofilm formation but can also adsorb the dye molecules, increasing their contact time with the microorganisms. researchgate.net Stirring the carbon bed has been shown to significantly increase the bioconversion rate of azo dyes. researchgate.net

The table below summarizes key design parameters and performance metrics for different bioreactor types used in azo dye treatment, which are applicable to compounds like this compound.

| Bioreactor Type | Key Operational Parameters | Performance Metrics | Reference |

| Modified A2O System | Hydraulic Retention Time (HRT): ~29 h; Influent COD: 600-1200 mg/L | >90% total treatment efficiency | scientific.net |

| Anoxic-Aerobic MBR | Total HRT: 24 h (12h anoxic, 12h aerobic); DO: ~0.12 mg/L (anoxic), 3-5 mg/L (aerobic) | High degree of color, carbon, and nitrogen removal | gnest.org |

| Up-flow Stirred Packed-Bed Reactor (USPBR) with BAC | Low HRT (e.g., 0.5 min with stirring) | Up to 96% azo dye bioconversion | researchgate.net |

| Hybrid Acidogenic Bioreactor (HAB) with Biocatalyzed Electrolysis | HRT: 6h; External voltage application | Enhanced anoxic decolorization and COD removal | researchgate.net |

Adsorption and Separation Technologies

Adsorption is a widely used physical method for removing dyes from wastewater due to its simplicity, cost-effectiveness, and sludge-free operation. iwaponline.com This surface phenomenon involves the accumulation of dye molecules (adsorbate) onto the surface of a solid material (adsorbent). iwaponline.com The effectiveness of adsorption depends on the physical and chemical characteristics of both the dye and the adsorbent, as well as various operational parameters. frontiersin.org

Sorption Mechanisms and Isotherm Modeling

The removal of anionic azo dyes like this compound from aqueous solutions via adsorption is governed by several interaction mechanisms. The primary forces involved include:

Electrostatic Interactions : At a pH below the adsorbent's point of zero charge, the surface becomes positively charged, attracting the anionic sulfonate groups (–SO₃⁻) of the dye molecule. acs.org

Hydrogen Bonding : Functional groups on the adsorbent surface (e.g., hydroxyl, carboxyl) can form hydrogen bonds with the nitrogen and oxygen atoms in the azo dye structure. acs.org

π–π Interactions : The aromatic rings present in the azo dye structure can interact with the surface of carbonaceous adsorbents through π–π stacking. researchgate.net

Physisorption : This involves weak van der Waals forces and is generally a reversible process. mdpi.com

Chemisorption : This involves the formation of stronger chemical bonds between the dye and the adsorbent surface. mdpi.com

To quantify the adsorption capacity and understand the equilibrium distribution of dye molecules between the liquid and solid phases, isotherm models are employed. mdpi.com These mathematical models describe the relationship between the amount of dye adsorbed per unit mass of adsorbent (qₑ) and the equilibrium concentration of the dye in the solution (Cₑ) at a constant temperature.

Commonly used isotherm models include:

Langmuir Isotherm : This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. scielo.br It is often indicative of chemisorption. acs.org

Freundlich Isotherm : This empirical model is applicable to multilayer adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. scielo.br

Temkin Isotherm : This model considers the effect of indirect adsorbate-adsorbate interactions and assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage. scielo.br

Dubinin-Radushkevich (D-R) Isotherm : This model is more general than the Langmuir model and is used to determine the nature of the adsorption process (physical or chemical) by calculating the mean free energy of adsorption. scielo.br

Studies on various azo dyes have shown that the adsorption process often fits well with the Langmuir and Freundlich models. researchgate.netuitm.edu.my For example, the adsorption of Direct Red 80 onto a layered double hydroxide adsorbent was best described by the Langmuir isotherm, indicating a homogeneous adsorption process. uitm.edu.my

| Isotherm Model | Key Assumptions | Application |

| Langmuir | Monolayer adsorption on a homogeneous surface; all adsorption sites are identical. scielo.br | Describes chemisorption or physical adsorption with strong, specific interactions. |

| Freundlich | Multilayer adsorption on a heterogeneous surface; adsorption energy is not uniform. scielo.br | Describes reversible, non-ideal adsorption processes. |

| Temkin | Heat of adsorption decreases linearly with surface coverage due to adsorbate-adsorbate interactions. scielo.br | Characterizes the heat of adsorption and adsorbent-adsorbate interactions. |

| Dubinin-Radushkevich | Adsorption follows a pore-filling mechanism; Gaussian energy distribution. scielo.br | Used to estimate the mean free energy of adsorption and distinguish between physical and chemical adsorption. |

Design and Synthesis of Novel Adsorbent Materials for this compound Removal

The development of low-cost, high-efficiency adsorbents is a major focus of research for dye removal. Novel materials are designed to have high surface areas, porous structures, and specific functional groups to enhance their affinity for target pollutants like this compound. mdpi.com

Synthesis of Novel Adsorbents:

Clay-Based Hybrids : Natural clays (B1170129) like montmorillonite (B579905) can be chemically modified to improve their adsorption capacity. Grafting with organosilanes, such as 3-aminopropyl-triethoxysilane (APTES), introduces amino functional groups (–NH₂) onto the clay surface. researchgate.net These positively charged groups strongly attract anionic dyes through electrostatic interaction. researchgate.net

Magnetic Nanoparticles : Magnetic adsorbents, particularly those based on magnetite (Fe₃O₄), are synthesized via methods like co-precipitation. mdpi.com In this method, Fe(II) and Fe(III) salts are mixed in a 1:2 ratio, and the pH is adjusted to precipitate the magnetic particles. mdpi.com These particles can then be coated with materials like chitosan (B1678972) or incorporated into composites to enhance dye adsorption and allow for easy separation from the water using an external magnetic field. mdpi.com

Industrial Waste-Derived Adsorbents : Industrial by-products such as red mud (from alumina (B75360) production) and fly ash are being repurposed as low-cost adsorbents. nih.gov For instance, a novel adsorbent can be synthesized by reacting alkaline red mud with acidic, iron-rich acid mine drainage. coventry.ac.uk This process neutralizes both waste streams and creates a material with a high capacity for adsorbing contaminants. coventry.ac.uk

Biochar and Activated Carbon : Agricultural wastes like almond shells or artichoke plants can be converted into activated carbon through pyrolysis and chemical activation. researchgate.netresearchgate.net The resulting materials possess a highly porous structure and large surface area, making them effective for adsorbing a wide range of dyes. researchgate.net

Functionalized Nanofibers : Composite nanofiber membranes can be synthesized through processes like electrospinning. researchgate.net Incorporating materials like silica (B1680970) (SiO₂) and functionalizing them with specific chemical groups (e.g., thiol groups) can create adsorbents with high selectivity and rapid adsorption kinetics for acid dyes. researchgate.net

The table below presents examples of novel adsorbents and their performance in removing acid/anionic dyes.

| Adsorbent Material | Synthesis Method | Target Dye(s) | Maximum Adsorption Capacity (qₘₐₓ) | Reference |

| Amino-functionalized Clay | Grafting natural clay with APTES | Acid Red 1, Acid Green 25 | 364.1 mg/g (AR-1) | researchgate.net |

| Chitosan Hydrogel (CSH) | N/A | Acid Red 27 | 2732.2 mg/g | mdpi.com |

| Activated Carbon from Cynara cardunculus | Acid dehydration | Direct Red 23 | 47.5 mg/g | researchgate.net |

| Thiol-functionalized PVA/SiO₂ Nanofibers | Electrospinning | Acid Red | 211.74 mg/g | researchgate.net |

| Graphite Carbon Nitride (M-g-C₃N₄) | Direct calcination of melamine | Acid Brilliant Red | 25,635.64 mg g⁻¹ (at pH 1.0) | acs.org |

Regenerability and Reusability of Adsorbent Materials

For an adsorption process to be economically viable and environmentally sustainable, the adsorbent must be regenerable and reusable over multiple cycles without significant loss of its adsorption capacity. mdpi.com Regeneration involves desorbing the captured dye molecules, thereby restoring the adsorbent's active sites. researchgate.net

Several methods are employed for the regeneration of dye-saturated adsorbents:

Chemical Regeneration : This is the most common method and involves washing the adsorbent with a chemical agent (eluent) that can break the bonds between the dye and the adsorbent surface. rsc.org

pH Adjustment : For anionic dyes adsorbed via electrostatic attraction, increasing the pH of the solution can neutralize the positive surface charge of the adsorbent, leading to the repulsion and release of the dye molecules. rsc.org Solutions of NaOH are often effective for this purpose. coventry.ac.uk

Organic Solvents : Solvents like methanol (B129727) or ethanol (B145695) can be used to desorb dyes, particularly when hydrophobic interactions are significant.

Salt Solutions : Concentrated salt solutions can also be used, where the salt ions compete with the dye molecules for the adsorbent's active sites.

Thermal Regeneration : This method involves heating the spent adsorbent to high temperatures to decompose the adsorbed dye molecules. However, this high-energy process can sometimes damage the adsorbent's structure and is less common for sensitive materials. mdpi.com

Membrane Filtration and Hybrid Separation Processes for Dye Removal

Membrane filtration is a pressure-driven separation process that uses a semi-permeable membrane to remove contaminants from water. dep.state.pa.us The technology is categorized based on the pore size of the membrane, which determines the size of particles it can remove. sigmaaldrich.com For dye removal, microfiltration (MF) and ultrafiltration (UF) are often employed, not just to remove the dye molecules themselves, but also as part of hybrid systems. sigmaaldrich.com

Membrane Processes:

Microfiltration (MF) : Removes particles in the range of 0.1 to 10 µm, effective for removing suspended solids or aggregated dye particles.

Ultrafiltration (UF) : Has smaller pores, capable of removing macromolecules and viruses. It can be used to separate soluble dyes, especially those with high molecular weights. sigmaaldrich.com

While direct membrane filtration can be effective, it is often susceptible to fouling, where the membrane pores become blocked, reducing the flow rate and requiring frequent cleaning. sigmaaldrich.com To overcome this, membrane filtration is frequently integrated with other treatment processes to create highly efficient hybrid systems.

Hybrid Separation Processes:

Membrane Bioreactors (MBRs) : As discussed in section 3.2.4.3, MBRs combine biological degradation with membrane filtration. The membrane unit retains the biomass at high concentrations, enhancing biological activity, and produces a clear, particle-free effluent. gnest.org This is a highly effective method for the complete treatment of azo dye wastewater. gnest.org

Adsorption-Membrane Hybrid Systems : This approach combines the high removal capacity of adsorption with the absolute separation of a membrane. Wastewater can first be treated with a powdered adsorbent, which binds the dye molecules. Subsequently, a microfiltration or ultrafiltration membrane is used to separate the adsorbent-dye complex from the treated water. This prevents the release of fine adsorbent particles into the effluent and allows for the adsorbent to be collected for regeneration.

Anaerobic Bioreactor with Carbon-Based Membranes : A novel integrated technology uses a ceramic-supported carbon membrane (CSCM) within an anaerobic bioreactor. mdpi.com The membrane serves multiple functions: it acts as a support for biofilm formation, a redox mediator to accelerate dye decolorization, and a nano-filter to retain dyes and their degradation products. mdpi.com Such a system achieved 98% decolorization of the azo dye Acid Orange 7. mdpi.com

These hybrid processes leverage the strengths of individual technologies to achieve superior treatment performance, producing high-quality effluent that may be suitable for reuse. gnest.org

Advanced Analytical Methodologies for Direct Red 20 Free Acid Research

Chromatographic Separation and Quantification

Chromatography is a fundamental technique for separating complex mixtures. In the context of azo dye research, various chromatographic methods are employed to isolate the parent dye from its degradation products and quantify their concentrations.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of azo dyes and their metabolites due to its high resolving power, sensitivity, and applicability to a wide range of non-volatile and thermally labile compounds. asianpubs.orgnih.gov It is frequently cited as the most popular method for determining azo dyes, offering good repeatability and a broad range of applications. researchgate.net

Reversed-phase HPLC (RP-HPLC) is the most commonly employed mode for separating these compounds, typically utilizing a C18 stationary phase. researchgate.net This method separates molecules based on their hydrophobicity. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives to control pH or improve peak shape. najah.edu Detection is commonly achieved using a Diode-Array Detector (DAD) or a UV-Vis detector, which allows for simultaneous quantification and spectral analysis for peak purity assessment. najah.eduhitachi-hightech.com HPLC methods have been developed to achieve excellent linearity (R² > 0.99) and low limits of detection for various azo dyes. researchgate.net

Table 1: Typical HPLC Conditions for Azo Dye Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | C18, 250mm x 4.6mm, 5µm | |

| Mobile Phase | Acetonitrile:Water (gradient elution) | asianpubs.org |

| Flow Rate | 0.8 - 1.6 mL/min | |

| Detector | Diode Array Detector (DAD) or UV-Vis | najah.eduhitachi-hightech.com |

| Temperature | 36 - 40°C | hitachi-hightech.com |

| Injection Volume | 10 - 20 µL | hitachi-hightech.com |

This table is interactive. Click on the headers to sort.

While HPLC is dominant, other chromatographic techniques like Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) serve important roles in azo dye research.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique primarily used for the qualitative analysis and separation of azo dyes. asianpubs.orgacs.org It is particularly useful for monitoring the progress of a reaction and for separating dyes extracted from materials like cotton fibers. ojp.gov The separation is based on the differential partitioning of the compounds between the stationary phase (e.g., silica (B1680970) gel on a plate) and the mobile phase (a solvent system). acs.org The results are visualized as spots, and their retention factor (Rf) values can be used for identification by comparison with standards. chemsociety.org.ng

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. While most azo dyes are non-volatile, GC becomes highly valuable for identifying smaller, volatile aromatic amines that are often the products of the reductive cleavage of the azo bond (–N=N–) during degradation. researchgate.netmdpi.com

Table 2: Example of TLC Eluent Systems for Azo Dye Separation

| Stationary Phase | Mobile Phase Composition | Application | Source |

|---|---|---|---|

| Silica Gel | Chlorobenzene, 1,2-dichloroethane, and acetone (B3395972) (20:20:1) | Separation of azoic dyes from cotton fibers | ojp.gov |

| Silica Gel | Hexane:Acetone (5:1) | Separation of synthesized crude azo dyes | acs.org |

This table is interactive. Click on the headers to sort.

Hyphenated techniques, which couple a separation technique with a powerful detection technology like mass spectrometry (MS), are indispensable for the structural elucidation of unknown degradation products. nih.govchromatographytoday.comresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection specificity of mass spectrometry. iosrjournals.org This technique is ideal for analyzing the non-volatile and often polar intermediates formed during the degradation of Direct Red 20. LC-MS provides crucial information on the molecular weight of the metabolites, and tandem MS (MS/MS) experiments can reveal structural details through fragmentation patterns. nih.govnih.gov This allows for the confident identification of degradation byproducts.

Gas Chromatography-Mass Spectrometry (GC-MS) is used to identify volatile metabolites. jabsonline.org After separation by the GC column, the compounds enter the mass spectrometer, which provides their mass spectra. mdpi.com By comparing these spectra with established libraries, researchers can identify the chemical structures of the degradation products, such as various aromatic amines and other small organic molecules. researchgate.netresearchgate.net

Spectroscopic Characterization Techniques

Spectroscopic techniques are essential for monitoring the degradation process and for characterizing the chemical structures of the dye and its transformation products by analyzing how they interact with electromagnetic radiation.

Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and widely used technique for monitoring the decolorization of azo dyes. researchgate.net Azo dyes, including Direct Red 20, possess intense color due to the presence of chromophores, particularly the azo linkage (–N=N–) within a conjugated aromatic system. This structure leads to strong absorption of light in the visible region of the electromagnetic spectrum. pacificbiolabs.com

The degradation process can be tracked by periodically scanning the UV-Vis spectrum of the solution. The primary absorption peak in the visible region, corresponding to the dye's characteristic color, will decrease in intensity as the chromophore is broken down. deswater.com This change in absorbance over time is used to calculate the percentage of decolorization and to study the kinetics of the degradation reaction. researchgate.netnih.gov A shift in the maximum absorption wavelength (λmax) or the appearance of new peaks can indicate the formation of intermediate products. jabsonline.org

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. scienceworldjournal.org It is extensively applied in degradation studies to confirm the structural changes occurring in the azo dye molecule. mdpi.comresearchgate.net By comparing the FTIR spectrum of the original dye with the spectra of the degradation products, researchers can identify the disappearance of certain bonds and the appearance of new ones. researchgate.netresearchgate.net

Key spectral changes observed during the degradation of azo dyes include:

Disappearance of the Azo Bond Peak: The peak corresponding to the –N=N– stretching vibration (typically around 1500-1600 cm⁻¹) diminishes or disappears, confirming the cleavage of the primary chromophore. frontiersin.org

Appearance of Amine Peaks: The formation of aromatic amines is often indicated by the appearance of new peaks corresponding to N-H stretching or bending vibrations. frontiersin.org

Changes in the Aromatic Region: Alterations in the substitution pattern of the aromatic rings can be observed through shifts in the peaks in the fingerprint region (below 1500 cm⁻¹). frontiersin.org

Appearance of -OH Groups: The formation of hydroxylated intermediates may be confirmed by the appearance of a broad peak for the -OH stretching vibration. frontiersin.org

This information is critical for proposing a plausible degradation pathway for the dye. jabsonline.orgsemanticscholar.org

Table 3: Characteristic FTIR Peaks in Azo Dye Degradation Studies

| Wavenumber (cm⁻¹) | Functional Group | Significance in Degradation | Source |

|---|---|---|---|

| 3600–3300 | -OH, -NH stretching | Appearance indicates formation of hydroxylated compounds and amines | scienceworldjournal.orgfrontiersin.org |

| 3100–3000 | Aromatic C-H stretching | Changes indicate alteration of aromatic rings | researchgate.net |

| 1600–1500 | -N=N- stretching (Azo bond) | Disappearance confirms cleavage of the chromophore | scienceworldjournal.orgfrontiersin.org |

| 1656 | -C=N- stretching, -NH bending | Indicates presence of secondary aromatic amines | frontiersin.org |

| 1387 | -SO₃ (Sulfonate group) | Changes can indicate desulfonation | frontiersin.org |

This table is interactive. Click on the headers to sort.

X-ray Diffraction (XRD) and Electron Microscopy (e.g., FE-SEM) for Material Characterization in Remediation Applications

The effective removal and degradation of Direct Red 20 free acid from aqueous environments heavily rely on the development of advanced materials such as adsorbents and photocatalysts. Characterizing the physical and structural properties of these materials is crucial for understanding their remediation efficiency and stability. X-ray Diffraction (XRD) and Field Emission Scanning Electron Microscopy (FE-SEM) are indispensable techniques for this purpose. acs.orgmdpi.com

X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the crystalline structure of materials. mdpi.com In the context of Direct Red 20 remediation, XRD is employed to:

Phase Identification: Identify the crystalline phases present in a catalyst or adsorbent material. This is crucial for confirming the synthesis of the desired material and detecting any impurities that might affect its performance. usgs.govhku.hk

Crystallinity Analysis: Determine the degree of crystallinity of a material. Often, higher crystallinity can be correlated with greater stability and photocatalytic activity. mdpi.com

Structural Integrity: Assess the structural changes in the material after its use in the degradation of this compound. For instance, XRD patterns taken before and after a photocatalytic cycle can reveal if the catalyst has undergone any phase transformation or degradation, which is vital for evaluating its reusability. acs.org

Field Emission Scanning Electron Microscopy (FE-SEM) provides ultra-high-resolution images of a material's surface topography. iaea.org This technique is critical for visualizing the morphology of remediation materials at the nanoscale. Key applications in this research area include:

Morphological Analysis: Examining the shape, size, and surface texture of the catalyst or adsorbent particles. Properties like high surface area and porosity, which are desirable for efficient remediation, can be directly observed. acs.orgsci-hub.box

Dispersion and Agglomeration: Visualizing how catalyst nanoparticles are dispersed on a support material. Uniform dispersion is often key to maximizing the number of active sites available for the degradation of Direct Red 20.

Surface Changes Post-Remediation: Imaging the material's surface after the remediation process to observe the adsorption of dye molecules or any morphological changes, such as corrosion or aggregation, which could lead to deactivation. researchgate.net

The complementary data from XRD and FE-SEM provide a comprehensive understanding of the structure-activity relationship of materials used in this compound remediation.

Table 1: Information Derived from XRD and FE-SEM in Material Characterization

| Technique | Parameter Analyzed | Significance in Remediation Research |

|---|---|---|

| X-ray Diffraction (XRD) | Crystal Structure & Phase | Confirms material identity and purity. |

| Crystallite Size | Influences surface area and catalytic activity. | |

| Degree of Crystallinity | Relates to material stability and electronic properties. | |

| Lattice Parameters | Detects strain or doping in the crystal structure. | |

| FE-SEM | Surface Morphology | Visualizes particle shape, porosity, and texture. |

| Particle Size & Distribution | Determines the available surface area for reaction. | |

| Topography | Provides insight into surface roughness and features. |

Advanced Mass Spectrometry for Mechanistic Elucidation

Understanding the degradation pathway of this compound is essential for optimizing remediation processes and ensuring the complete mineralization of the pollutant into non-toxic products. Advanced mass spectrometry techniques are pivotal for identifying intermediate products and mapping the complex reaction mechanisms.

During the degradation of a complex molecule like this compound, a series of smaller, intermediate molecules are formed. Identifying these transient species is a significant analytical challenge. Tandem mass spectrometry (MS/MS), often coupled with a separation technique like high-performance liquid chromatography (HPLC), is a powerful tool for this purpose. nih.gov

The process involves:

Ionization: The mixture of degradation products is ionized, typically using electrospray ionization (ESI).

First Mass Selection (MS1): A specific ion (a "precursor ion") corresponding to a potential degradation product is selected from the mixture.

Fragmentation: The selected precursor ion is fragmented by collision with an inert gas (Collision-Induced Dissociation - CID).

Second Mass Analysis (MS2): The resulting fragment ions ("product ions") are mass-analyzed.

The fragmentation pattern is a unique fingerprint for the precursor ion, providing detailed structural information that allows for the confident identification of the degradation intermediates. nih.govresearchgate.net By identifying key products, researchers can infer the initial steps of degradation, such as the cleavage of the azo bond (–N=N–), which is often the primary target in the breakdown of azo dyes.

Table 2: Hypothetical MS/MS Analysis of a Direct Red 20 Degradation Product

| Precursor Ion (m/z) | Proposed Structure | Key Fragment Ions (m/z) | Inferred Structural Feature |

|---|---|---|---|

| 214.08 | Naphthalen-1-amine-4-sulfonic acid | 134.04, 107.05 | Loss of SO₃ group, fragmentation of naphthalene (B1677914) ring |

| 188.07 | 4-Aminobenzenesulfonic acid | 108.04, 93.03 | Loss of SO₃ group, loss of NH₂ and SO₂ |

While MS/MS can identify the products, isotopic labeling techniques can definitively trace the journey of individual atoms through the degradation pathway. wikipedia.org This method provides unparalleled insight into reaction mechanisms. In this technique, one or more atoms in the this compound molecule or in the reacting species (e.g., water) are replaced with a stable isotope (e.g., ¹⁸O instead of ¹⁶O, or ¹⁵N instead of ¹⁴N). researchgate.net

The degradation is then carried out, and the products are analyzed by mass spectrometry. The presence of the heavier isotope in specific degradation products, indicated by a characteristic mass shift in the MS spectrum, serves as a "label" that reveals the origin of that atom. wikipedia.orgnih.gov

For example, performing the photocatalytic degradation of Direct Red 20 in ¹⁸O-labeled water (H₂¹⁸O) can help determine the source of oxygen atoms in hydroxylated intermediates. If the mass of an intermediate increases by 2 atomic mass units, it confirms that the hydroxyl group (–OH) was added from the surrounding water, likely via the action of photogenerated hydroxyl radicals. This distinguishes the pathway from one where oxygen might be incorporated from dissolved molecular oxygen (O₂). This level of mechanistic detail is critical for developing a fundamental understanding of the degradation chemistry. wikipedia.org

Table 3: Use of Isotopic Labeling in Pathway Mapping

| Isotopic Tracer | Research Question | Expected MS Observation | Mechanistic Insight |

|---|---|---|---|

| H₂¹⁸O | Is the source of oxygen in hydroxylated intermediates from water? | Mass of hydroxylated products increases by 2 amu per incorporated oxygen atom. | Confirms the role of water-derived reactive oxygen species (e.g., •OH). |

| ¹⁵N-labeled Azo Dye | Is the azo bond cleaved symmetrically? | Detection of ¹⁵N in specific nitrogen-containing aromatic amine products. | Elucidates the fate of the nitrogen atoms following azo bond cleavage. |

Theoretical and Computational Chemistry of Direct Red 20 Free Acid

Quantum Chemical Calculations for Molecular Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the relationship between the molecular structure of azo dyes and their reactivity. These methods provide detailed insights into the electronic properties that govern the behavior of dyes like Direct Red 20 free acid.

Electronic Structure Analysis and Frontier Molecular Orbitals of Azo Chromophores

The electronic properties of azo dyes are dominated by the chromophoric azo group (-N=N-) and the associated aromatic systems. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. youtube.comyoutube.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. icontechjournal.com

For a typical disazo dye, the HOMO is often delocalized across the π-electron system of the entire molecule, including the aromatic rings and the azo linkages. researchgate.net The LUMO is similarly distributed. The presence of electron-donating or electron-withdrawing substituents on the aromatic rings can significantly alter the energy levels of these frontier orbitals. rsc.org For instance, electron-donating groups tend to raise the HOMO energy, making the molecule more susceptible to electrophilic attack, while electron-withdrawing groups lower the LUMO energy, increasing its susceptibility to nucleophilic attack.

DFT calculations can precisely quantify these properties. For a representative sulfonated azo dye, quantum chemical parameters were calculated, providing insights into its electronic characteristics. icontechjournal.com

Table 1: Calculated Quantum Chemical Parameters for a Representative Azo Dye

| Parameter | Value | Description |

|---|---|---|

| EHOMO | -6.24 eV | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -2.90 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Bandgap (ΔE) | 3.34 eV | Indicates chemical reactivity and stability |

| Ionization Potential (I) | 6.24 eV | Energy required to remove an electron |

| Electron Affinity (A) | 2.90 eV | Energy released when an electron is added |

| Electronegativity (χ) | 4.57 eV | Tendency to attract electrons |

| Chemical Hardness (η) | 1.67 eV | Resistance to change in electron configuration |

Data sourced from a DFT study on a sulfonated azo dye for illustrative purposes. icontechjournal.com

Computational Modeling of Reaction Intermediates and Transition States in Degradation

Computational chemistry is instrumental in modeling the degradation pathways of azo dyes, which is crucial for developing effective environmental remediation technologies. DFT calculations can map the potential energy surfaces (PES) for proposed reaction mechanisms, identifying the most energetically favorable pathways. acs.org

The oxidative degradation of azo dyes, often initiated by hydroxyl radicals (•OH), is a common process in advanced oxidation processes. Computational studies have investigated whether the initial attack leads to the cleavage of the C–N bond or the N=N bond of the chromophore. By calculating the energies of reactants, transition states, and products, researchers can determine the activation barriers for each step. acs.org Modeling has shown that for many azo dyes, the degradation pathway involving an initial hydroxyl radical addition to a carbon atom ortho to the azo group, followed by the cleavage of the N=N bond, is often more favorable than the cleavage of the C-N bond. acs.org

These models provide atomic-level detail on the geometry of transition states and the electronic rearrangements that occur during the reaction, which are difficult to observe experimentally.

Molecular Dynamics Simulations for Interfacial Phenomena

Molecular Dynamics (MD) simulations are used to study the behavior of large molecular systems over time, providing insights into dynamic processes such as the interaction of dye molecules with surfaces in a solution.